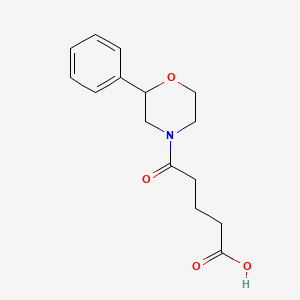

5-Oxo-5-(2-phenylmorpholino)pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Oxo-5-(2-phenylmorpholino)pentanoic acid is a heterocyclic compound that belongs to the class of morpholines It is characterized by the presence of a morpholine ring substituted with a phenyl group and a pentanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(2-phenylmorpholino)pentanoic acid typically involves the reaction of 2-phenylmorpholine with a suitable acylating agent. One common method is the acylation of 2-phenylmorpholine with glutaric anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Oxo-5-(2-phenylmorpholino)pentanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Neuroprotective Properties

Research has indicated that derivatives of 5-Oxo-5-(2-phenylmorpholino)pentanoic acid may exhibit neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that compounds with similar structural features can inhibit the production of amyloid-beta oligomers, which are implicated in the pathology of Alzheimer's disease. For instance, a hybrid compound designed based on similar principles demonstrated significant neuroprotection in cellular models, suggesting a potential application for this compound in developing therapeutic agents for neurodegenerative disorders .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays have demonstrated that certain derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. This is particularly relevant for conditions like rheumatoid arthritis and inflammatory bowel disease, where reducing inflammation is crucial for managing symptoms and improving patient outcomes.

Antioxidant Activity

Research indicates that this compound and its derivatives possess antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and cardiovascular diseases. The ability of this compound to scavenge free radicals and reduce oxidative damage presents a promising avenue for its application in health supplements or therapeutic agents aimed at mitigating oxidative stress-related conditions.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized to enhance yield and purity. Researchers have explored structural modifications to improve biological activity and reduce toxicity. For example, altering substituents on the morpholine ring or modifying the pentanoic acid backbone can lead to compounds with improved pharmacokinetic profiles or enhanced efficacy against specific targets .

Case Study 1: Neuroprotective Hybrid Compounds

A study investigated a series of hybrid compounds derived from curcumin and melatonin, which share structural similarities with this compound. These hybrids exhibited significant neuroprotection in cellular models of Alzheimer’s disease, highlighting the potential of structurally related compounds in drug development .

Case Study 2: Inflammatory Response Modulation

In another study focusing on inflammatory diseases, derivatives of this compound were tested for their ability to inhibit pro-inflammatory cytokine production. Results indicated a marked decrease in cytokine levels, suggesting that this compound could be developed into a therapeutic agent for managing inflammatory conditions .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 5-Oxo-5-(2-phenylmorpholino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Oxo-5-(2-methylmorpholino)pentanoic acid

- 5-Oxo-5-(2-ethylmorpholino)pentanoic acid

- 5-Oxo-5-(2-propylmorpholino)pentanoic acid

Uniqueness

5-Oxo-5-(2-phenylmorpholino)pentanoic acid is unique due to the presence of the phenyl group, which can significantly influence its chemical properties and biological activity. The phenyl group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Activité Biologique

5-Oxo-5-(2-phenylmorpholino)pentanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article delves into the synthesis, biological effects, and case studies related to this compound, providing a comprehensive overview based on diverse sources.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the morpholine ring and subsequent modifications to introduce the phenyl group. The synthetic route often emphasizes the importance of optimizing conditions to enhance yield and purity.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have shown that derivatives of 5-oxopyrrolidine, closely related to this compound, exhibit significant anticancer properties. For instance, compounds similar to this structure have been tested against A549 human lung adenocarcinoma cells, demonstrating a structure-dependent efficacy in reducing cell viability.

| Compound | Cell Line | Viability Reduction (%) | Comparison Drug |

|---|---|---|---|

| This compound | A549 | TBD | Cisplatin |

| Compound 15 | A549 | 66% | Cisplatin |

The data suggest that structural modifications play a crucial role in enhancing anticancer activity while minimizing cytotoxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial properties against various multidrug-resistant pathogens. The effectiveness against strains such as Staphylococcus aureus and Klebsiella pneumoniae has been particularly noteworthy.

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | Significant inhibition | |

| Klebsiella pneumoniae | Moderate inhibition |

These results indicate that compounds within this class may serve as promising candidates for developing new antimicrobial agents targeting resistant strains.

Research Findings and Future Directions

Current research emphasizes the need for further investigation into the mechanisms by which this compound exerts its biological effects. Understanding these mechanisms could lead to optimized formulations and targeted therapies.

Key Findings:

- Structure-Activity Relationship (SAR) : The presence of specific functional groups significantly influences both anticancer and antimicrobial activities.

- Combination Therapies : Preliminary studies suggest that combining this compound with existing cancer treatments may enhance therapeutic efficacy while reducing side effects.

Propriétés

IUPAC Name |

5-oxo-5-(2-phenylmorpholin-4-yl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(7-4-8-15(18)19)16-9-10-20-13(11-16)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLVWGSLQWOGBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CCCC(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.